{N}-(2-aminoethyl)-4-(propionylamino)benzamide
Overview
Description
{N}-(2-aminoethyl)-4-(propionylamino)benzamide is a chemical compound with the molecular formula C11H15N3O2 It is characterized by the presence of an aminoethyl group attached to a benzamide core, with a propionylamino substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-(2-aminoethyl)-4-(propionylamino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzamide and 2-aminoethylamine.
Acylation Reaction: The 4-aminobenzamide undergoes acylation with propionyl chloride to form 4-(propionylamino)benzamide.
Amidation Reaction: The resulting 4-(propionylamino)benzamide is then reacted with 2-aminoethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{N}-(2-aminoethyl)-4-(propionylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {N}-(2-aminoethyl)-4-(propionylamino)benzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)benzamide: Lacks the propionylamino group, making it less hydrophobic.
4-(propionylamino)benzamide: Lacks the aminoethyl group, affecting its ability to form hydrogen bonds.
N-(2-aminoethyl)-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propionyl group.
Uniqueness
{N}-(2-aminoethyl)-4-(propionylamino)benzamide is unique due to the presence of both the aminoethyl and propionylamino groups, which confer specific chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-(propanoylamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-11(16)15-10-5-3-9(4-6-10)12(17)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEUESANNVYGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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